molecular formula C17H17N3O4 B556436 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide CAS No. 19746-42-0

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No. B556436
CAS RN: 19746-42-0
M. Wt: 327.33 g/mol
InChI Key: TZLBBSYDVWOTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve identifying the compound’s functional groups and overall structure, which can often give clues about its properties and reactivity.



Synthesis Analysis

This would involve looking at how the compound can be synthesized from available starting materials, considering factors like the cost of materials, the number of steps, and the overall yield.



Molecular Structure Analysis

This could involve techniques like X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include looking at its behavior under various conditions (e.g., heat, pressure, presence of catalysts) and with various reagents.



Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Environmental Impact and Degradation

  • Studies on acetaminophen degradation by advanced oxidation processes (AOPs) reveal insights into the environmental fate of related acetamides. AOPs efficiently break down acetaminophen in water, producing various by-products. These findings suggest potential environmental applications for managing the degradation of similar compounds (Qutob et al., 2022).

Biological Effects and Toxicology

  • Research on acetamide and its derivatives has provided valuable data on their toxicological profiles and biological effects. This includes understanding the biological consequences of exposure and the significance of these chemicals in commercial applications (Kennedy, 2001).

Chemical Synthesis and Organic Chemistry Applications

  • Synthetic organic chemistry research has explored N-acylated aromatic amines for their utility in creating a variety of chemical entities. These compounds serve as crucial intermediates in synthesizing numerous organic molecules, indicating potential research applications for 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide in developing new chemical entities or in drug discovery processes (Kondo & Murakami, 2001).

Pharmacology and Drug Development

  • Investigations into the pharmacological properties of compounds like nimesulide, a non-steroidal anti-inflammatory drug, shed light on the therapeutic efficacy and mechanism of action of acetamide derivatives in inflammation and pain states. Such studies indicate the potential for 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide in pharmacological research and drug development (Ward & Brogden, 1988).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This could involve speculating on potential applications for the compound, based on its properties and reactivity, or suggesting further studies that could be done to learn more about it.


properties

IUPAC Name

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBBSYDVWOTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391709
Record name 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide

CAS RN

19746-42-0
Record name α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.